Boc-D-phenylalanine methyl ester
Overview
Description
Boc-D-phenylalanine methyl ester is a derivative of the amino acid D-phenylalanine. It is commonly used in peptide synthesis due to its stability and ease of handling. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is used to protect the amino group during chemical reactions.
Mechanism of Action
Target of Action
Boc-D-Phenylalanine methyl ester is a derivative of the amino acid phenylalanine . The primary targets of this compound are likely to be proteins or enzymes that interact with phenylalanine or its derivatives.
Mode of Action
This could involve binding to active sites on enzymes or incorporation into proteins during synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-D-phenylalanine methyl ester typically involves the protection of the amino group of D-phenylalanine with a Boc group, followed by esterification of the carboxyl group with methanol. The reaction is usually carried out in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) and a coupling agent like di-tert-butyl dicarbonate (Boc2O) under anhydrous conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Boc-D-phenylalanine methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The Boc group can be removed under acidic conditions to yield D-phenylalanine methyl ester.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Typically carried out using aqueous acids or bases.
Deprotection: Achieved using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol.
Substitution: Reactions often involve nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Hydrolysis: D-phenylalanine.
Deprotection: D-phenylalanine methyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Boc-D-phenylalanine methyl ester is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of peptides and other complex molecules.
Biology: In the study of enzyme-substrate interactions and protein folding.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials
Comparison with Similar Compounds
Boc-L-phenylalanine methyl ester: Similar in structure but with the L-enantiomer of phenylalanine.
D-phenylalanine methyl ester: Lacks the Boc protecting group.
L-phenylalanine methyl ester: The L-enantiomer without the Boc group .
Uniqueness: Boc-D-phenylalanine methyl ester is unique due to its specific stereochemistry (D-enantiomer) and the presence of the Boc protecting group. This combination provides distinct reactivity and stability, making it particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .
Properties
IUPAC Name |
methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16-12(13(17)19-4)10-11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3,(H,16,18)/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDSWSVBXRBXPRL-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80348472 | |
Record name | BOC-D-PHENYLALANINE METHYL ESTER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80348472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77119-84-7 | |
Record name | BOC-D-PHENYLALANINE METHYL ESTER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80348472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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